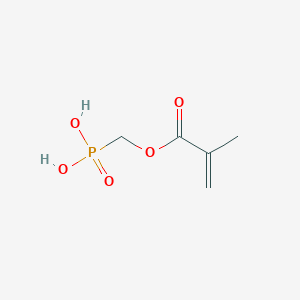

((Methacryloyloxy)methyl)phosphonic acid

Description

((Methacryloyloxy)methyl)phosphonic acid is a bifunctional monomer that has garnered significant interest in the field of advanced materials research. Its unique molecular architecture, which combines a polymerizable methacryloyl group with a highly functional phosphonic acid moiety, allows for the synthesis of polymers with a wide array of desirable properties. These properties, including enhanced adhesion, flame retardancy, and biocompatibility, make it a valuable building block for creating sophisticated materials for diverse applications.

Structure

3D Structure

Properties

Molecular Formula |

C5H9O5P |

|---|---|

Molecular Weight |

180.10 g/mol |

IUPAC Name |

2-methylprop-2-enoyloxymethylphosphonic acid |

InChI |

InChI=1S/C5H9O5P/c1-4(2)5(6)10-3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) |

InChI Key |

QHUQZGZZEWXSTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for Methacryloyloxy Methyl Phosphonic Acid

Synthesis of Monomer Precursors

Functionalization Strategies on Methacrylate Scaffolds

Alkoxy Fragment Functionalization

The synthesis of the monomer precursor to poly(this compound), namely dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), is a critical step that involves the functionalization of a phosphonate group. A common and efficient method for creating the necessary carbon-phosphorus bond is through the Pudovik reaction. This reaction is a versatile pathway for forming α-hydroxy phosphonates. researchgate.net

The synthesis of MAPC1 is typically achieved in a two-step process. The first step involves the reaction of dimethyl phosphite with paraformaldehyde. This reaction is often catalyzed by a base, such as potassium carbonate, and carried out in a solvent like methanol under reflux conditions. This step yields dimethyl(hydroxymethyl)phosphonate. researchgate.net

In the second step, the newly formed hydroxyl group on the dimethyl(hydroxymethyl)phosphonate is esterified with methacryloyl chloride or methacrylic anhydride in the presence of a base, such as triethylamine, to introduce the polymerizable methacrylate functionality. researchgate.netrsc.org This results in the formation of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), the phosphonate ester precursor. This monomer combines a polymerizable methacryloyl group with a phosphonate ester moiety linked by a methylene bridge. vulcanchem.com

Conversion of Phosphonate Esters to Phosphonic Acid Functionalities

The conversion of the phosphonate ester groups into phosphonic acid functionalities is a crucial transformation to impart the desired properties to the final material. This dealkylation process can be performed on the monomer before polymerization or, more commonly, as a post-polymerization modification of the corresponding polymer. researchgate.netresearchgate.net The hydrolysis of the ester is a challenging task, and conditions must be chosen carefully to avoid unwanted side reactions. researchgate.netnih.gov

Hydrolysis Methods for Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) to Poly(this compound) (hPMAPC1/PMPA)

The precursor polymer, poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1), is typically synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.orgrsc.org This method allows for good control over the molecular weight and architecture of the resulting polymer. researchgate.netrsc.org Once PMAPC1 is obtained, the phosphonate ester groups along the polymer backbone are hydrolyzed to yield the target poly(this compound), also denoted as hPMAPC1 or PMPA. researchgate.netrsc.org

The hydrolysis is most effectively and commonly achieved through a silylation-methanolysis procedure. rsc.orgvulcanchem.com This indirect route is preferred over direct acid or base hydrolysis, which can be harsh and may lead to degradation of the polymer backbone or other side reactions. nih.gov The successful hydrolysis of the phosphonate ester groups using this method results in excellent yields and the formation of a highly water-soluble, pH-responsive polymer. researchgate.net

Role of Trimethylsilyl (B98337) Bromide (TMSBr) in Ester Cleavage

Trimethylsilyl bromide (TMSBr) is the key reagent for the mild and selective cleavage of the phosphonate methyl esters in PMAPC1. vulcanchem.comresearchgate.net The process, often referred to as the McKenna reaction, is a well-established method for converting dialkyl phosphonates to their corresponding phosphonic acids. nih.gov This method is highly effective due to the balanced reactivity and high chemoselectivity of TMSBr compared to other silyl (B83357) halides like iodotrimethylsilane (B154268) (more reactive) or chlorotrimethylsilane (B32843) (less reactive). nih.govoup.com

The reaction proceeds in two main steps: vulcanchem.comnih.govresearchgate.net

Silylation: The phosphonate ester groups react with trimethylsilyl bromide. The silicon atom attacks the phosphoryl oxygen, while the bromide ion attacks the methyl group of the ester, leading to the formation of a bis(trimethylsilyl) phosphonate ester intermediate and bromomethane (B36050) as a byproduct.

Solvolysis: The resulting silyl ester is highly susceptible to hydrolysis. In a subsequent step, a protic solvent, typically methanol, is added. rsc.orgvulcanchem.com This rapidly cleaves the silicon-oxygen bonds, yielding the final phosphonic acid groups and trimethylsilyl methyl ether. vulcanchem.com

This two-step silylation and methanolysis sequence ensures the conversion of the phosphonate ester groups to the desired phosphonic acid functionalities under mild conditions that preserve the integrity of the polymer backbone and other functional groups. researchgate.netnih.govgoogle.com

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1. Silylation | Phosphonate Methyl Ester, Trimethylsilyl Bromide (TMSBr) | Bis(trimethylsilyl) Phosphonate Ester, Bromomethane | Formation of a silyl ester intermediate through nucleophilic attack. |

| 2. Solvolysis | Bis(trimethylsilyl) Phosphonate Ester, Methanol | Phosphonic Acid, Trimethylsilyl methyl ether | Cleavage of the Si-O bond to yield the final phosphonic acid. |

Impact of Purification Techniques on Product Purity (e.g., Dialysis)

Following the hydrolysis of PMAPC1 to PMPA, the resulting polymer solution contains the desired polyphosphonic acid as well as byproducts from the reaction and any remaining unreacted reagents. These impurities, which include excess TMSBr, methanol, and various salts or silyl ethers, must be removed to obtain a pure final product.

Dialysis is an effective technique for purifying water-soluble polymers like PMPA. This method utilizes a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger polymer molecules from smaller impurity molecules. worktribe.com The polymer solution is placed inside a dialysis tube or cassette, which is then submerged in a large volume of deionized water. Small molecules and ions can freely pass through the pores of the membrane into the surrounding water (the dialysate), while the larger polymer chains are retained. By repeatedly changing the dialysate, the concentration of impurities in the polymer solution is significantly reduced. This purification step is crucial for ensuring that the final poly(this compound) is free from contaminants that could affect its properties and performance in subsequent applications.

Controlled Polymerization and Copolymerization of Methacryloyloxy Methyl Phosphonic Acid Derivatives

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a versatile and robust method for controlling the polymerization of a wide range of monomers, including those with functional groups like phosphonic acids.

RAFT Polymerization of Phosphonate (B1237965) Precursors Followed by Hydrolysis

An alternative and widely used strategy involves the RAFT polymerization of a phosphonate ester precursor, typically dimethyl(methacryloyloxy)methyl phosphonate, followed by a hydrolysis step to yield the final phosphonic acid-containing polymer. researchgate.netrsc.org This two-step approach is often favored as the precursor monomer can be easier to handle and purify. The RAFT polymerization of the phosphonate precursor proceeds in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net Subsequent hydrolysis, often carried out using reagents like trimethylsilyl (B98337) bromide, effectively converts the phosphonate ester groups into phosphonic acid moieties without significantly altering the polymer backbone. usm.edu

Selection and Efficiency of Chain Transfer Agents (CTAs) (e.g., dithioesters)

The choice of the chain transfer agent (CTA) is critical for the success of RAFT polymerization. For the polymerization of dimethyl(methacryloyloxy)methyl phosphonate, dithioesters have been effectively employed as CTAs. rsc.org These thiocarbonylthio compounds mediate the polymerization via a reversible chain-transfer process, enabling control over the polymer chain growth. researchgate.net The efficiency of the CTA is influenced by the substituents on the thiocarbonylthio group, which affect the kinetics of the addition-fragmentation process. nih.gov The selection of an appropriate CTA ensures a high degree of control over the final polymer characteristics, such as low dispersity and high end-group fidelity. nih.gov

Below is a table summarizing the results of RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) using a dithioester CTA in DMF at 70 °C.

| Entry | [M]₀/[CTA]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ,th ( g/mol ) | Mₙ,SEC ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 50/1/0.1 | 4 | 75 | 8,000 | 8,500 | 1.15 |

| 2 | 100/1/0.1 | 6 | 80 | 16,500 | 17,000 | 1.20 |

| 3 | 150/1/0.1 | 8 | 85 | 25,000 | 24,000 | 1.25 |

Mₙ,th = theoretical number-average molecular weight; Mₙ,SEC = number-average molecular weight determined by size exclusion chromatography; Đ = dispersity.

Kinetic Studies and Control over Polymerization Rate

Kinetic investigations of the RAFT polymerization of phosphonate-containing methacrylates have provided insights into the factors controlling the polymerization rate. The polarity of the solvent has been shown to have a significant effect on the polymerization control. rsc.org For instance, in the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate, low polarity solvents can lead to a decreased polymerization rate and an increase in termination reactions. rsc.org Conversely, very high polarity can result in an increased polymerization rate but may also introduce transfer reactions. rsc.org

The polymerization generally follows first-order kinetics with respect to the monomer concentration, and the molecular weight of the resulting polymer increases linearly with monomer conversion. This linear relationship is a key indicator of a controlled polymerization process. The ability to control the polymerization rate is essential for tailoring the molecular architecture of the resulting polymers for specific applications.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful controlled radical polymerization technique that has been explored for the polymerization of phosphonate-containing monomers.

Challenges and Optimization in ATRP of Phosphonate Monomers

The ATRP of phosphonate-containing monomers like dimethyl((methacryloyloxy)methyl)phosphonate is not without its challenges. One of the primary issues is the potential for the phosphorus-containing monomer to complex with the copper catalyst. rsc.org This interaction can remove the copper ions from the catalytic cycle, thereby inhibiting or completely stopping the polymerization. rsc.org This necessitates careful selection of the ligand and solvent system to minimize this undesired interaction.

Despite this challenge, successful ATRP of dimethyl(methacryloyloxy)methyl phosphonate has been reported. researchgate.net Optimization of the reaction conditions, such as using a copper/2,2'-bipyridine based catalytic system in a solvent like DMSO, has been shown to yield homopolymers with narrow molecular weight distributions. researchgate.net Another successful approach has been the use of Initiators for Continuous Activator Regeneration (ICAR) ATRP, which employs a supplementary radical initiator to regenerate the active Cu(I) species, thus maintaining control over the polymerization. researchgate.net These optimization strategies are crucial for overcoming the inherent challenges associated with the ATRP of these functional monomers and for synthesizing well-defined phosphorus-containing polymers.

Control over Molecular Weight and Polydispersity in ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.com The process involves the reversible activation and deactivation of growing polymer chains by a transition metal complex, typically copper-based. mdpi.com This equilibrium between active and dormant species minimizes irreversible termination reactions, enabling excellent control over the polymerization process. rsc.org

While ATRP is a powerful technique for polymerizing a wide range of functional monomers, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has been more commonly reported for derivatives of ((methacryloyloxy)methyl)phosphonic acid. For instance, the RAFT polymerization of the precursor monomer, dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), has been shown to yield polymers with good control over molecular weight and narrow polydispersity (Đ = 1.15–1.25). This control is fundamental for the subsequent creation of complex polymer architectures.

| Monomer | Polymerization Method | Molecular Weight (g/mol) | Polydispersity (Đ) |

|---|---|---|---|

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) | RAFT | 8,000 - 24,000 | 1.15 - 1.25 |

Activators Regenerated by Electron Transfer ATRP (ARGET ATRP)

Activators Regenerated by Electron Transfer (ARGET) ATRP is an advancement of the traditional ATRP technique that offers significant advantages. rsc.org In ARGET ATRP, a reducing agent is used to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species in situ. rsc.org This allows for a significant reduction in the amount of copper catalyst required (down to parts-per-million levels), which is advantageous for both cost and biocompatibility. rsc.org

Furthermore, ARGET ATRP is more tolerant to oxygen and impurities compared to conventional ATRP, simplifying the experimental setup. rsc.org The technique's ability to minimize side reactions and achieve high monomer conversion makes it highly effective for retaining chain-end functionality. rsc.org This feature is particularly valuable for synthesizing high molecular weight block copolymers. rsc.org While specific studies on the ARGET ATRP of this compound are not prevalent, the method's tolerance for functional monomers suggests its strong potential for the controlled polymerization of this and related phosphonated monomers. rsc.org

Other Polymerization Techniques

Beyond controlled radical polymerization, other methods have been employed to synthesize polymers from this compound and its precursors.

Free Radical Polymerization (FRP)

Free radical polymerization (FRP) is a conventional and widely used method for polymerizing vinyl monomers, including phosphonated (meth)acrylates. mdpi.com However, the direct homopolymerization of the unprotected this compound via FRP can be challenging. Bulk homopolymerization of phosphonic acid-containing acrylate (B77674) monomers initiated by AIBN has been reported to result in cross-linked, insoluble polymers. researchgate.net

To circumvent this issue, a common strategy involves the polymerization of a protected precursor monomer. For example, (dimethoxyphosphoryl)methyl methacrylate (B99206) (DMPMM), a precursor to this compound, has been successfully homopolymerized using FRP. rsc.org The resulting polymer can then be hydrolyzed to yield the desired poly(this compound). rsc.org This two-step approach avoids the complications associated with the direct polymerization of the acidic monomer.

UV-Induced Polymerization

UV-induced polymerization, or photopolymerization, is a technique that uses ultraviolet light to generate radicals and initiate polymerization. rsc.orgnih.gov This method is particularly valued for its high reaction rates and spatial and temporal control. rsc.org In the context of phosphonated methacrylates, UV-induced polymerization has been utilized for copolymerization. Specifically, low concentrations (1-3 wt%) of phosphonic acid-bearing methacrylates have been successfully copolymerized with a mixture of other acrylates using this technique. researchgate.net This approach is common in applications such as dental materials, where the high reactivity of (meth)acrylates under UV radiation is advantageous. rsc.org

Copolymerization Strategies

Copolymerization is a key strategy to combine the properties of the phosphonic acid-containing monomer with those of other monomers, creating materials with a broad range of functionalities.

Copolymerization with Hydrophobic Monomers (e.g., Methyl Methacrylate, Benzyl (B1604629) Methacrylate)

The copolymerization of phosphonated methacrylates with hydrophobic monomers like methyl methacrylate (MMA) and benzyl methacrylate (BzMA) allows for the creation of amphiphilic polymers.

Methyl Methacrylate (MMA): The reactivity of phosphonated methacrylates in copolymerization with MMA has been investigated. For a similar monomer, 10-(methacryloyloxy)-decylphosphonic acid (MDPA), the reactivity ratios when copolymerized with MMA were found to be rMDPA = 1.01 and rMMA = 0.95. nih.gov Reactivity ratios close to 1 indicate that both monomers have a similar probability of reacting with the growing polymer chain, leading to the formation of a random copolymer with a composition that reflects the initial monomer feed. nih.gov

| Monomer 1 | Monomer 2 | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|---|

| 10-(methacryloyloxy)-decylphosphonic acid (MDPA) | Methyl Methacrylate (MMA) | 1.01 | 0.95 |

Benzyl Methacrylate (BzMA): A powerful strategy for creating block copolymers involves using a homopolymer of the phosphonated monomer as a macro-chain transfer agent (macro-CTA) for the subsequent polymerization of a hydrophobic monomer. Poly((methacryloyloxy)methylphosphonic acid) (PMPA) has been used as a macro-CTA for the RAFT polymerization of benzyl methacrylate (BzMA). vulcanchem.com This process, often conducted via Polymerization-Induced Self-Assembly (PISA), results in the formation of well-defined amphiphilic diblock copolymers, such as PMPA-b-PBzMA, which can self-assemble into various nanostructures. nih.govresearchgate.net

Copolymerization with Hydrophilic Monomers (e.g., Hydroxyethyl (B10761427) Methacrylate, Glycerol (B35011) Monomethacrylate)

The copolymerization of phosphorus-containing methacrylates with hydrophilic monomers is a key strategy for creating functional biomaterials and hydrogels. While direct copolymerization studies of this compound with hydroxyethyl methacrylate (HEMA) or glycerol monomethacrylate are not extensively detailed in the provided sources, related systems offer significant insights. For instance, block copolymers of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), a monomer with a similar biocompatible profile, have been successfully synthesized with a range of hydrophilic methacrylates, including HEMA and glycerol monomethacrylate, via ATRP. acs.org

In other studies, crosslinked copolymers of HEMA and methacryloyloxyethyl phosphate (B84403) (MOEP) have been investigated, demonstrating that the incorporation of phosphate groups can significantly alter the water transport mechanism within the hydrogel matrix. rsc.org These findings suggest that copolymerizing this compound with monomers like HEMA would likely yield hydrogels with enhanced water absorption and potentially improved biocompatibility, properties that are highly desirable for biomedical applications. acs.orgrsc.org

Block Copolymer Synthesis and Characterization

The synthesis of block copolymers containing a poly(this compound) (PMPA) segment has been effectively achieved using controlled radical polymerization techniques, primarily RAFT. researchgate.netacs.org A common pathway involves first polymerizing the ester-protected monomer, dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1), to create a macro-chain transfer agent (macro-CTA), followed by hydrolysis to unmask the phosphonic acid groups. researchgate.netacs.org This PMPA macro-CTA can then be used to initiate the polymerization of a second monomer, forming a well-defined diblock copolymer. researchgate.net

For example, PMPA macro-CTAs have been chain-extended with benzyl methacrylate (BzMA) via RAFT dispersion polymerization in a methanol (B129727)/water mixture to generate phosphonic acid-functionalized diblock copolymer nano-objects. acs.org Characterization of the resulting PMPA homopolymers by aqueous gel permeation chromatography (GPC) confirmed the controlled nature of the initial polymerization, yielding polymers with low polydispersity indices (Đ). acs.org

| PMPA Macro-CTA | Target DP | Mn (kg mol-1) | Mw/Mn (Đ) |

| PMPA24 | 24 | 10.1 | 1.03 |

| PMPA32 | 32 | 11.1 | 1.03 |

| PMPA42 | 42 | 12.6 | 1.05 |

Table 1: Molecular weight characteristics of poly(this compound) (PMPA) macro-CTAs synthesized via RAFT polymerization, as determined by aqueous GPC. Data sourced from acs.org.

Similarly, ATRP has been employed to prepare diblock copolymers, such as poly(methyl methacrylate)-b-poly(monophosphonic methacrylate), for applications like corrosion protection. rsc.org The ability to create these block copolymers opens avenues for developing advanced materials, including pH-responsive and self-assembling systems. researchgate.netacs.org

Statistical Copolymerization Kinetics and Monomer Reactivity Ratios

Understanding the kinetics of copolymerization and the reactivity ratios of the comonomers is crucial for predicting and controlling the final copolymer composition and microstructure. Studies on the copolymerization of phosphonic acid-containing methacrylates with common monomers like methyl methacrylate (MMA) have provided valuable kinetic data. tandfonline.comnih.gov

For the copolymerization of 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1), a structurally related monomer, with MMA, the reactivity of both monomers was found to be very similar. tandfonline.comnih.gov The monomer reactivity ratios, determined using methods such as the Jaacks, Fineman–Ross, and nonlinear least-squares methods, were all close to 1. This indicates that the growing macroradicals show little preference for adding either monomer, leading to a random or statistical incorporation of the monomer units along the polymer chain. tandfonline.comnih.gov This behavior is characteristic of an ideal free radical polymerization. tandfonline.comresearchgate.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |

| 10-(methacryloyloxy)-decylphosphonic acid (MDPA) | MMA | 1.01 | 0.95 | Ideal/Random |

| 9-(methacryloyloxy)-2-oxo-nonylphosphonic acid (MONA) | MMA | 1.12 | 1.02 | Ideal/Random |

Table 2: Monomer reactivity ratios for the copolymerization of various phosphonic acid-containing methacrylates with methyl methacrylate (MMA). Data sourced from tandfonline.comnih.govresearchgate.net.

The similarity in reactivity is attributed to the long alkyl chain separating the phosphonic acid group from the methacrylate double bond, resulting in a similar electronic effect on the vinyl group as the methyl group in MMA. nih.gov

Influence of Reaction Conditions on Polymerization Outcome

Solvent Polarity Effects on Polymerization Kinetics and Control

The choice of solvent has a profound impact on the controlled radical polymerization of this compound and its ester derivatives. researchgate.netrsc.org Research on the RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) has demonstrated a strong correlation between solvent polarity and the degree of control over the polymerization process. researchgate.netrsc.orgrsc.org

A delicate balance of polarity is required for optimal results. rsc.org Solvents with low polarity, such as 1,4-dioxane, lead to slow polymerization rates and an increase in termination reactions. rsc.orgrsc.org Conversely, solvents with very high polarity, like dimethyl sulfoxide (B87167) (DMSO) and water, can result in high polymerization rates but also promote undesirable transfer reactions, compromising the "living" character of the polymerization. rsc.orgrsc.org

Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide have been identified as optimal for achieving good control over molecular weight and maintaining low polydispersity. rsc.orgrsc.orgdntb.gov.ua In these solvents, the polarity is sufficient to ensure a good rate of polymerization without being so high as to induce significant transfer reactions. rsc.org

| Solvent | Polarity | Polymerization Outcome |

| 1,4-Dioxane | Low | Low rate, termination reactions |

| N,N-Dimethylformamide (DMF) | High | Good control, good rate |

| N,N-Dimethylacetamide | High | Good control |

| Dimethyl sulfoxide (DMSO) | Very High | High rate, transfer reactions |

| Water | Very High | Transfer reactions |

Table 3: Effect of solvent polarity on the RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1). Data sourced from rsc.orgrsc.orgrsc.orgdntb.gov.ua.

Initiator and Catalyst System Optimization

The success of controlled radical polymerization of this compound derivatives hinges on the careful selection and optimization of the initiator and catalyst system.

For RAFT polymerization , the choice of chain transfer agent (CTA) and initiator is critical. The RAFT polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) has been successfully controlled using dithioester CTAs, such as 2-cyano-2-propyl dithiobenzoate (CPDB), in combination with a conventional radical initiator like azobisisobutyronitrile (AIBN). researchgate.netrsc.org An optimal temperature of 70°C in DMF was found to provide a good balance between a high polymerization rate, a short induction period, and excellent control over molecular weight. rsc.org

For ATRP , the catalyst system typically consists of a transition metal complex, often based on copper, and an alkyl halide initiator. researchgate.netrsc.org The ATRP of MAPC1 has been investigated using methyl 2-bromoisobutyrate or ethyl 2-bromoisobutyrate as the initiator. researchgate.netrsc.org The catalytic activity and control over the polymerization are modulated by the ligand coordinated to the copper center. Systems such as Cu(I) Cl/2 ,2'-bipyridine (bpy) and Cu(I)Cl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) have been shown to be effective, with the latter generally providing faster polymerization rates and higher monomer conversions. researchgate.net

Polymer Architecture and Self Assembly of Poly Methacryloyloxy Methyl Phosphonic Acid Systems

Design and Synthesis of Complex Polymer Architectures

The synthesis of complex polymer architectures based on PMMAPA is a multi-step process that typically begins with the polymerization of a protected monomer, followed by deprotection and subsequent chain extension. This approach allows for precise control over the molecular weight and architecture of the final polymer.

Macro-CTA Synthesis and Chain Extension

The synthesis of a PMMAPA macro-chain transfer agent (macro-CTA) is a critical first step in building more complex architectures. Due to the reactive nature of the phosphonic acid group, a common strategy involves the RAFT polymerization of its dimethyl ester precursor, dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1 or MP), followed by a hydrolysis step. researchgate.netcore.ac.ukrsc.orgacs.org

The RAFT polymerization of MAPC1 can be conducted in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 70 °C) using a dithioester chain transfer agent like 2-cyano-2-propyl dithiobenzoate (CPDB). rsc.orgacs.org This yields a well-defined poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1 or PMP) macro-CTA with controlled molecular weight and low dispersity (Đ). researchgate.netrsc.org The resulting PMAPC1 can then be hydrolyzed to afford the desired poly((methacryloyloxy)methyl phosphonic acid) (PMMAPA) macro-CTA. researchgate.netrsc.org This hydrolysis is often achieved using trimethylsilyl (B98337) bromide (TMSBr). core.ac.ukacs.org

The successful synthesis of PMMAPA macro-CTAs with varying degrees of polymerization (DP) has been reported, demonstrating the robustness of this method. These macro-CTAs serve as the foundation for subsequent chain extension reactions to create block copolymers. researchgate.netcore.ac.ukacs.org The ability to restart the RAFT polymerization from a PMAPC1 macro-CTA has been demonstrated, opening the door to complex polymer designs. rsc.org

Table 1: Synthesis and Characterization of PMMAPA Macro-CTAs This table presents representative data on the synthesis of PMMAPA macro-CTAs with different target degrees of polymerization.

| Target DP of PMMAPA | Actual DP of PMAPC1 Precursor | Mn ( g/mol ) of PMAPC1 Precursor (DMF GPC) | Đ (Mw/Mn) of PMAPC1 Precursor | Mn ( g/mol ) of PMMAPA Macro-CTA (Aqueous GPC) | Đ (Mw/Mn) of PMMAPA Macro-CTA |

| 24 | 24 | 5,400 | 1.20 | 10,100 | 1.03 |

| 32 | 32 | 7,000 | 1.23 | 11,100 | 1.03 |

| 42 | 42 | 9,500 | 1.22 | 12,600 | 1.05 |

Diblock Copolymer Formation

With a well-defined PMMAPA macro-CTA in hand, the synthesis of diblock copolymers can be achieved through chain extension with a second monomer. A common choice for the second block is a hydrophobic monomer, which will drive the self-assembly process in a polar solvent. Benzyl (B1604629) methacrylate (B99206) (BzMA) is a frequently used core-forming monomer in this context. core.ac.ukvulcanchem.com

The chain extension is typically carried out via RAFT dispersion polymerization. In this process, the PMMAPA macro-CTA, the second monomer (e.g., BzMA), and a radical initiator are dissolved in a solvent that is a good solvent for the PMMAPA block but a poor solvent for the resulting second block. core.ac.ukacs.org As the polymerization of the second monomer proceeds, the growing diblock copolymer becomes amphiphilic and self-assembles in situ. Methanol (B129727) or mixtures of methanol and water are often used as the solvent for this process. vulcanchem.com

The resulting diblock copolymers, such as PMMAPA-b-PBzMA, can be synthesized with a range of block lengths, which is a key parameter in controlling the final morphology of the self-assembled nano-objects. core.ac.uk

Polymerization-Induced Self-Assembly (PISA)

PISA is a powerful and efficient technique for the in-situ formation of block copolymer nano-objects at high concentrations. nih.govresearchgate.netnih.govresearchgate.net For PMMAPA-based systems, PISA is typically conducted as a RAFT dispersion polymerization in an alcoholic or aqueous-alcoholic medium. core.ac.uk The process starts with a soluble PMMAPA macro-CTA which is chain-extended with a monomer that becomes insoluble as it polymerizes, leading to the formation of core-shell nanostructures. researchgate.net

Formation of Nano-Objects (Spherical Micelles, Worm-like Structures, Vesicles)

The morphology of the nano-objects formed during the PISA of PMMAPA-b-PBzMA diblock copolymers is highly dependent on the relative block lengths of the hydrophilic PMMAPA stabilizer block and the hydrophobic PBzMA core-forming block. core.ac.uk By systematically varying the degrees of polymerization (DP) of both blocks, it is possible to access a range of morphologies, including spherical micelles, worm-like (or cylindrical) micelles, and vesicles (also known as polymersomes). nih.govnih.govresearchgate.net

Spherical Micelles: These are typically formed when the core-forming PBzMA block is relatively short compared to the PMMAPA stabilizer block. researchgate.net

Worm-like Structures: As the DP of the PBzMA block is increased, a transition from spherical to worm-like micelles is observed. These elongated structures can form entangled networks, leading to the formation of soft, free-standing gels. nih.govnih.gov

Vesicles: With a further increase in the length of the hydrophobic PBzMA block, the worm-like structures can evolve into enclosed, hollow spheres known as vesicles. nih.govnih.gov The formation of vesicles from worms is a complex process that can involve intermediate structures. nih.govresearchgate.net

The ability to predictably tune the morphology of the resulting nano-objects by adjusting the copolymer composition is a key advantage of the PISA methodology. nih.gov

Parameters Influencing Morphological Transitions (e.g., Degree of Polymerization of Blocks, Solvent Composition)

The final morphology of the self-assembled nano-objects in a PISA formulation is governed by a delicate interplay of several parameters. The most critical of these is the relative volume fractions of the stabilizer and core-forming blocks, which can be controlled by their respective degrees of polymerization. researchgate.net

For the PMMAPA-b-PBzMA system, a phase diagram can be constructed to map the observed morphologies as a function of the DPs of the two blocks. core.ac.uk This allows for the rational design of copolymers to target specific nano-object shapes.

Table 2: Influence of Block Copolymer Composition on Nano-Object Morphology for PMMAPA-b-PBzMA This table summarizes the observed morphologies for different compositions of PMMAPA-b-PBzMA synthesized via RAFT alcoholic dispersion polymerization.

| PMMAPA Stabilizer Block DP | Target PBzMA Core-Forming Block DP | Observed Morphology |

| 24 | 50 | Spheres |

| 24 | 100 | Spheres + Worms |

| 24 | 200 | Worms |

| 24 | 300 | Worms + Vesicles |

| 24 | 400 | Vesicles |

| 32 | 100 | Spheres |

| 32 | 200 | Worms |

| 32 | 300 | Worms + Vesicles |

| 42 | 200 | Spheres + Worms |

| 42 | 300 | Worms |

Besides the block copolymer composition, the solvent composition also plays a significant role in determining the final morphology. rsc.orgrsc.org The solvency of the medium for both the stabilizer and the growing core-forming block can influence the packing of the copolymer chains and thus the preferred curvature of the resulting nano-objects. rsc.org For instance, in the RAFT-mediated PISA of benzyl methacrylate, varying the ethanol/water ratio in the solvent mixture has been shown to have a profound effect on the polymerization kinetics and the resulting morphologies. rsc.org

Self-Assembly Mechanisms in Aqueous Media

The self-assembly of PMMAPA-containing block copolymers in aqueous media is primarily driven by the hydrophobic effect, where the insoluble block (e.g., PBzMA) minimizes its contact with water by forming the core of the nano-objects. The hydrophilic PMMAPA block forms the corona, which provides colloidal stability. researchgate.net

Interfacial and Adhesion Mechanisms of Polymers Derived from Methacryloyloxy Methyl Phosphonic Acid

Chelation and Metal Coordination Properties of Phosphonic Acid Groups

The phosphonic acid moiety (-PO(OH)₂) is a powerful ligand for a wide range of metal ions and metal-containing surfaces. This functionality is central to the adhesive and interfacial properties of polymers derived from ((methacryloyloxy)methyl)phosphonic acid, enabling strong interactions through deprotonation and coordination. researchgate.net

Adsorption to Inorganic Substrates (e.g., Hydroxyapatite (B223615), Metal Oxides, Calcium)

Polymers containing phosphonic acid groups demonstrate a high affinity for various inorganic substrates. This is due to the ability of the phosphonic acid to form stable, robust bonds with metals and metal oxides. specificpolymers.com Research has shown that these polymers can effectively bind to surfaces such as iron oxide, titanium oxide, cerium oxide, and aluminum oxide. specificpolymers.com The adhesion is significantly more stable and robust than that provided by other linking groups like alkoxysilanes, particularly in aqueous environments. specificpolymers.com

The interaction with calcium-based materials, such as hydroxyapatite (HA), is particularly noteworthy. Studies on similar adhesive monomers containing phosphate (B84403) groups, like 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), show a strong chemical bonding potential with hydroxyapatite. researchgate.net The adsorption of these functional monomers onto HA surfaces follows a Langmuir isotherm model, indicating a chemical adsorption process. researchgate.netnih.gov This strong interaction is crucial for applications in dental and orthopedic fields where adhesion to bone and tooth enamel (which are primarily composed of HA) is required.

Role in Ion Exchange Processes (e.g., Lanthanides, U(VI), Ti(IV), Fe(III), Cd(II), Ni(II))

The phosphonic acid groups in these polymers act as effective ion exchange sites. Their unique ionization potential allows them to bind metals through an ion-exchange mechanism at pH levels above their pKa, and through complexation at lower pH. mdpi.com This property makes them more selective than strongly acidic polymers like those with sulfonic acid groups. mdpi.com

Polymers with phosphonic acid functionalities have proven to be highly selective for hard Lewis acid cations. mdpi.com This selectivity is particularly pronounced for lanthanides, U(VI), Ti(IV), and Fe(III). mdpi.com Additionally, these polymers can facilitate the sorption of other divalent cations, including Ni(II) and Cd(II). specificpolymers.com The affinity and selectivity for different ions can be influenced by factors such as steric interactions and the coordination preferences of the metal ions. nih.govtennessee.edursc.org For instance, aminothiophosphonate resins have shown high selectivity for Cd(II) with negligible sorption of Ni(II). mdpi.com

The table below summarizes the ion exchange capabilities of phosphonic acid-based polymers for various metal ions mentioned in the literature.

| Metal Ion | Interaction Type | Reference |

| Lanthanides (Ln³⁺) | Ion Exchange / Coordination | mdpi.comnih.govrsc.orgresearchgate.net |

| Uranium (U(VI)) | Ion Exchange | mdpi.com |

| Titanium (Ti(IV)) | Ion Exchange | mdpi.com |

| Iron (Fe(III)) | Ion Exchange | mdpi.com |

| Cadmium (Cd(II)) | Sorption / Coordination | specificpolymers.commdpi.com |

| Nickel (Ni(II)) | Sorption | specificpolymers.com |

Adsorption Energy and Binding Strength

The binding of phosphonic acids to metal oxide surfaces is a strong interaction, often described as a tripodal grafting of the phosphonate (B1237965) ligand. researchgate.net While specific adsorption energy values for this compound are not extensively detailed in the provided literature, the stability of the resulting bonds indicates a significant binding strength. For example, phosphonic acid-based coatings on metal oxides are notably more robust and stable than those formed by alkoxysilanes. specificpolymers.com

Studies using X-ray photoelectron spectroscopy (XPS) on similar systems provide insight into the electronic nature of this bond. The binding energy for P-OH groups is typically in the range of 532.6 to 533.6 eV, indicating a strong interaction with the substrate. nih.gov The formation of compact, self-assembled monolayers of organophosphonates on oxide surfaces, with molecular packing close to crystalline density, further attests to the strength of the adsorption. acs.org This strong binding is a result of the deprotonation of the acid group and subsequent coordination with the metal centers on the substrate surface. researchgate.net

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the behavior of polymers derived from this compound. The phosphonic acid group, with its P=O acceptor and P-OH donor sites, can engage in extensive intra- and intermolecular hydrogen bonding. nih.gov This creates a robust network that influences the material's physical and chemical properties. mdpi.comnih.gov

In Fourier-transform infrared (FTIR) spectroscopy, the presence of a strong hydrogen bonding network is evidenced by a characteristic broadening of the peak corresponding to the hydroxyl groups, typically observed in the region of 3300–2000 cm⁻¹. mdpi.com This hydrogen bonding is crucial for stabilizing self-associates of the phosphonic acid groups, which can form various motifs such as chains and sheets. researchgate.net These interactions can enhance the ionic affinities of the polymer for metal ions by increasing the basicity of the phosphoryl oxygen (P=O). nih.gov This cooperative effect between the acidic proton and the phosphoryl oxygen is a key feature of phosphonic acid-containing materials. nih.govrsc.org

Covalent Bond Formation at Interfaces

Beyond chelation and hydrogen bonding, polymers functionalized with phosphonic acid groups can form permanent covalent bonds at certain interfaces, leading to exceptionally durable adhesion.

Reaction with Hydroxyl Groups of Lignin (B12514952) to form P-O-C Bonds

A significant example of covalent bond formation is the reaction between phosphonic acids and the hydroxyl groups present in lignin, a complex biopolymer. This reaction, a form of esterification or phosphorylation, results in the formation of stable phosphorus-oxygen-carbon (P-O-C) bonds. nih.govresearchgate.net This covalent modification of lignin with organophosphorus compounds is a technique being explored for developing advanced materials, such as flame retardants. nih.govresearchgate.net The formation of these P-O-C linkages can crosslink biopolymer fragments, enhancing the structural integrity of the resulting composite material.

Surface Modification Mechanisms of Polymers Derived from this compound

Polymers derived from this compound and its ester precursors are highly valued for their ability to alter the surface properties of various substrates. This is due to the dual functionality of the monomer: a polymerizable methacrylate (B99206) group and a highly reactive phosphonic acid group. This combination allows for the creation of surfaces with enhanced adhesion, tailored chemical reactivity, and improved compatibility with other materials. The mechanisms behind these modifications range from direct grafting onto organic particles to forming chemical bridges in coatings and creating micromechanical interlocking structures on mineralized tissues.

Modification of Lignin Particles

Lignin, an abundant natural polymer, is a subject of intense research for its use as a filler or component in green polymer composites. However, its utility is often hampered by its incompatibility with many polymer matrices. Chemical modification of the lignin surface is a key strategy to overcome this limitation. One such approach involves the use of phosphonated methacrylates, such as dimethyl((methacryloyloxy)methyl) phosphonate, the ester form of this compound.

The primary mechanism for modifying lignin particles involves the chemical reaction between the monomer and the abundant hydroxyl groups present on the lignin structure. These modifications typically proceed through esterification or transesterification reactions, where the phosphonate or methacrylate group of the monomer is covalently bonded to the lignin surface. This process grafts the functional monomer onto the lignin particles, fundamentally altering their surface chemistry. The grafted methacrylate groups can then participate in subsequent polymerization reactions, allowing the lignin particle to be chemically integrated into a polymer matrix, improving dispersion and stress transfer within the resulting composite material.

Surface Grafting via Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are powerful methods for creating well-defined polymer chains. When applied in a surface-initiated mode (SI-CRP), these techniques allow for the growth of dense, covalently attached polymer layers, known as polymer brushes, from a substrate surface.

Polymers of this compound can be effectively grafted from surfaces using a "grafting from" approach. The process begins with the immobilization of a CRP initiator (for ATRP) or a chain transfer agent (for RAFT) onto the substrate. The surface is then exposed to the this compound monomer (or its ester precursor, which is often more stable during polymerization) under polymerizing conditions. The polymer chains grow directly from the surface-anchored sites, resulting in a dense layer of end-grafted polymers.

Research has successfully demonstrated the controlled polymerization of both dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) and its hydrolyzed acid form, this compound (hMAPC1), via RAFT. This controlled behavior is crucial as it allows for the synthesis of complex polymer architectures, including surface-grafted layers with precise control over thickness and density.

Table 1: RAFT Polymerization Conditions for Phosphonate Monomers

| Monomer | Polymerization Technique | Solvent | Temperature | Key Finding | Reference |

|---|---|---|---|---|---|

| Dimethyl((methacryloyloxy)methyl) phosphonate (MAPC1) | RAFT | DMF | 70°C | Good control over molecular weight was achieved, with polarity of the solvent affecting the polymerization rate. | acs.org |

| This compound (hMAPC1) | RAFT | Not Specified | Not Specified | Controlled RAFT polymerization of the phosphonic acid monomer was successfully achieved. | acs.org |

This surface grafting mechanism is versatile and can be applied to various substrates, including silicon wafers and metal oxides, to impart specific properties such as enhanced biocompatibility, corrosion resistance, or adhesion.

Adhesion Promotion in Coatings

The bifunctional nature of this compound makes it an excellent adhesion promoter, particularly for coatings on metal substrates. mdpi.comspecialchem.com The mechanism relies on the distinct roles of its two functional groups. caplinq.com

Substrate Bonding : The phosphonic acid group serves as the "hook" that anchors the molecule to the substrate. caplinq.com It has a strong affinity for metal oxides present on the surface of metals like aluminum, steel, and titanium. alfa-chemistry.com The phosphonic acid can form robust, hydrolytically stable bonds with the surface through various interactions, including covalent (P-O-Metal), ionic, and strong hydrogen bonds. caplinq.comnih.gov This creates a durable, chemisorbed monolayer at the interface between the substrate and the coating. mdpi.com

Coating Integration : The methacrylate group acts as the "tail" that connects the anchored molecule to the coating matrix. caplinq.com This vinyl group is capable of copolymerizing with other monomers in the coating formulation (e.g., acrylates, methacrylates, styrenes) during the curing process, whether initiated by radiation, heat, or redox systems. google.com

Etching Patterns and Resin Tag Formation on Substrates

In fields such as dentistry, acidic polymerizable monomers like this compound are used in self-etching adhesive systems. jst.go.jpnih.gov These systems simplify clinical procedures by combining the etching and priming steps. The mechanism is based on creating micromechanical interlocking at the interface between the adhesive and the tooth structure (enamel and dentin). pocketdentistry.comsmilesofvirginia.com

The process unfolds as follows:

Microscopic Etching : When the adhesive containing the phosphonic acid monomer is applied to the tooth, its acidic nature allows it to demineralize and dissolve the mineral content (hydroxyapatite) of the enamel and dentin on a microscopic scale. rfppl.co.innih.gov This process does not remove the tissue wholesale but creates a pattern of microporosities, exposing a network of enamel prisms or dentinal collagen fibers. semanticscholar.orgacs.org The resulting surface is rougher and has a higher surface energy, making it more receptive to bonding. rfppl.co.in

Infiltration and Polymerization : The low-viscosity monomer mixture then infiltrates these newly created microporosities. smilesofvirginia.com

Resin Tag Formation : Upon curing (typically via photo-polymerization), the monomer polymerizes in situ within the etched surface. The resulting solidified polymer extensions that are interlocked with the porous tooth structure are known as "resin tags". wjpmr.com These tags provide a strong and stable micromechanical bond, anchoring the restorative material (e.g., a composite filling) to the tooth. smilesofvirginia.comjocpd.com

Studies on analogous phosphate and phosphonate-containing monomers have shown that this self-etching mechanism can produce durable bonds and distinct etching patterns, leading to the formation of long and numerous resin tags that are critical for clinical success. oatext.comnih.govjidmr.com

Table 2: Comparison of Etching Effects on Dental Substrates

| Etching Agent Type | Mechanism | Result on Enamel | Result on Dentin | Bonding Principle | Reference |

|---|---|---|---|---|---|

| Phosphoric Acid (Etch-and-Rinse) | Aggressive demineralization, smear layer removal. | Creates deep, distinct honeycomb-like etch patterns. | Removes smear layer and demineralizes top layer to expose collagen network. | Micromechanical interlocking via deep resin tags. | nih.govacs.org |

| Acidic Monomers (Self-Etch) | Simultaneous demineralization and infiltration, smear layer modification. | Creates a shallower, less defined etch pattern. | Forms a "hybrid layer" by incorporating the smear layer. | Micromechanical interlocking and potential for chemical interaction with hydroxyapatite. | nih.govpocketdentistry.comoatext.com |

Functional Properties and Material Characteristics of Poly Methacryloyloxy Methyl Phosphonic Acid and Copolymers

pH-Responsive Behavior and Solubility Transitions

Poly(((methacryloyloxy)methyl)phosphonic acid) (PMPA) exhibits pronounced pH-responsive behavior due to the presence of phosphonic acid groups along its polymer chain. The phosphonic acid moiety, -PO(OH)₂, is dibasic, meaning it can donate two protons, with two distinct dissociation constants (pKa values). The first pKa (pKa₁) is typically in the range of 1.3 to 2.16, while the second (pKa₂) is around 6.3 to 7.21. nih.gov This dual acidity is central to the polymer's solubility transitions in aqueous solutions.

At very low pH (below pKa₁), the phosphonic acid groups are fully protonated (-PO(OH)₂), and the polymer chain is relatively collapsed and less soluble in water due to hydrogen bonding. As the pH increases above pKa₁, the first proton dissociates, forming -PO(O⁻)(OH). This introduces negative charges along the polymer backbone, leading to electrostatic repulsion between the ionized groups. This repulsion causes the polymer chain to uncoil and extend, which in turn increases its solubility in water. A more significant conformational change and increase in solubility occurs as the pH rises above pKa₂, leading to the second deprotonation and the formation of the -PO(O₂²⁻) group. kinampark.com The increased charge density at this stage enhances the electrostatic repulsions, causing the polymer to adopt a more extended, fully solvated conformation. kinampark.com

This pH-dependent behavior allows for sharp solubility transitions. For instance, the transition between a collapsed, less soluble state at low pH and an extended, soluble state at higher pH can be exploited for various applications. The precise pH at which these transitions occur can be tuned by copolymerization with other monomers, altering the local chemical environment of the phosphonic acid groups. This responsiveness is a key characteristic of PMPA, making it a "smart" polymer for use in stimuli-responsive materials.

Thermal Characteristics of Polymers

The glass transition temperature (Tg) is a critical thermal property of amorphous polymers like poly(this compound). It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The homopolymer of this compound has a reported glass transition temperature of approximately 128°C.

Polymers containing phosphonic acid groups generally exhibit good thermal stability. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition profile of these polymers. The decomposition of phosphonic acid-containing polymers often occurs in multiple steps. doi.org

Table 1: Thermal Decomposition Characteristics of a Phosphonate-Containing Copolymer

| Decomposition Stage | Temperature Range (°C) | Associated Process |

|---|---|---|

| 1 | ~180 | Initial depolymerization (for PMMA component) |

| 2 | 250 - 300 | Depolymerization from chain ends (for PMMA component) |

| 3 | >350 | Random scission and depolymerization (for PMMA component) |

| - | 220 - 404 | Multi-stage decomposition for phosphonate (B1237965) copolymers, leading to char formation |

Rheological Properties of Solutions and Gels

The rheological, or flow, properties of poly(this compound) solutions and gels are highly dependent on factors such as polymer concentration, pH, and ionic strength. In solution, the viscosity is strongly influenced by the conformation of the polymer chains. At low pH, where the polymer is in a more compact state, solutions will exhibit lower viscosity. As the pH increases and the polymer chains expand due to electrostatic repulsion, the viscosity of the solution increases significantly.

When crosslinked to form hydrogels, PMPA can form robust gel networks. The mechanical properties of these gels, such as their storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous response, respectively, are also pH-dependent. At pH values where the polymer is highly charged and swollen, the hydrogels are typically more elastic. The rheology of these systems can exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is a common characteristic of polymer solutions and gels where the polymer chains align with the direction of flow under shear. mdpi.com The ability to form gels with tunable mechanical properties makes these materials interesting for applications requiring specific rheological profiles.

Water Uptake and Swelling Behavior of Hydrogels

Hydrogels based on poly(this compound) demonstrate significant water uptake and pH-dependent swelling behavior. The presence of hydrophilic phosphonic acid groups allows the polymer network to absorb and retain large amounts of water. The swelling ratio, which is the ratio of the weight of the swollen hydrogel to its dry weight, is a key parameter used to characterize this property.

The swelling of PMPA hydrogels is highly sensitive to the pH of the surrounding environment. At low pH, the hydrogels are in a relatively collapsed state with a lower degree of swelling. As the pH increases above the pKa values of the phosphonic acid groups, the network becomes ionized, leading to electrostatic repulsion between the polymer chains. This repulsion, combined with the osmotic pressure difference between the gel and the surrounding solution, drives the influx of water into the hydrogel, causing it to swell significantly. The maximum swelling is typically observed at higher pH values where the phosphonic acid groups are fully deprotonated. The swelling behavior can also be influenced by the presence of salts in the aqueous solution, as cations can screen the negative charges on the polymer chains, reducing electrostatic repulsion and leading to a decrease in the swelling ratio. acs.org

Table 2: Factors Influencing Swelling of Phosphonic Acid Hydrogels

| Factor | Effect on Swelling Ratio | Underlying Mechanism |

|---|---|---|

| Increasing pH | Increase | Increased ionization of phosphonic acid groups, leading to greater electrostatic repulsion and osmotic pressure. |

| Increasing Ionic Strength (Salt Concentration) | Decrease | Charge screening by counter-ions reduces electrostatic repulsion between polymer chains. |

| Crosslinking Density | Decrease | A higher degree of crosslinking restricts the expansion of the polymer network. |

Surface Properties of Modified Materials

The phosphonic acid groups in this compound and its polymers provide a powerful tool for modifying the surface properties of various materials. Phosphonic acids are known to have a strong affinity for metal oxide surfaces, where they can form stable, covalent-like bonds. This allows for the creation of robust polymer coatings on substrates such as alumina, titania, and zirconia.

When a surface is modified with PMPA, its properties are significantly altered. The modified surface becomes more hydrophilic due to the presence of the polar phosphonic acid groups. This can lead to improved wettability and anti-fouling characteristics. The surface charge can also be controlled by adjusting the pH of the surrounding environment, which can be useful for applications in areas like biomaterials and sensors. The ability of phosphonic acids to chelate metal ions also means that PMPA-modified surfaces can be used for applications such as corrosion inhibition or for capturing specific metal ions from solution. The ease of applying these polymers as thin films or grafted layers makes them versatile for a wide range of surface functionalization applications. researchgate.net

Wettability

The wettability of a polymer surface, a critical characteristic for applications ranging from biomedical devices to coatings, is determined by its chemical composition and surface topography. This property is typically quantified by measuring the contact angle of a liquid, most commonly water, on the polymer surface. A low contact angle indicates high wettability (a hydrophilic surface), while a high contact angle suggests low wettability (a hydrophobic surface).

For poly(this compound) and its copolymers, the presence of the phosphonic acid group is expected to confer hydrophilic properties due to its capacity for hydrogen bonding with water molecules. However, a thorough review of available scientific literature reveals a lack of specific research findings detailing the contact angle measurements for the homopolymer of this compound or its copolymers. While the synthesis and other properties of these polymers have been described, quantitative data on their wettability are not present in the reviewed literature.

Consequently, a data table for wettability, as requested, cannot be generated due to the absence of published research data on this specific functional property.

Surface Free Energy

Surface free energy is a thermodynamic property that quantifies the excess energy at the surface of a material compared to the bulk. It is a key parameter in understanding and predicting adhesion, wetting, and biocompatibility. The surface free energy of a polymer is influenced by its chemical structure, molecular orientation at the surface, and surface roughness.

The phosphonic acid moieties in poly(this compound) are anticipated to contribute a significant polar component to the surface free energy, influencing its interaction with other materials. Copolymers incorporating this compound would exhibit surface free energies that are dependent on the type and concentration of the comonomers used.

Despite the theoretical importance of this property, extensive searches of scientific databases and literature have not yielded specific experimental data on the surface free energy of poly(this compound) or its copolymers. Research articles detailing the calculation or measurement of the dispersive and polar components of surface free energy for these specific materials could not be located.

Therefore, it is not possible to provide a data table with detailed research findings on the surface free energy of poly(this compound) and its copolymers.

Advanced Applications in Engineered Materials

Adhesion Promoters and Primers

The phosphonic acid group of ((methacryloyloxy)methyl)phosphonic acid provides a strong affinity for metal and metal oxide surfaces. This interaction, which can involve the formation of coordinate bonds, allows for the creation of a robust interface between an organic polymer and an inorganic substrate. The methacrylate (B99206) group, in turn, enables copolymerization with other monomers, effectively integrating the adhesion-promoting molecule into the bulk material.

Anticorrosion Coatings for Metallic Substrates

Polymers incorporating this compound are utilized as effective anticorrosion coatings for metallic substrates such as steel and bronze. The phosphonic acid groups strongly adsorb onto the metal surface, forming a dense, protective monolayer that acts as a barrier to corrosive agents. researchgate.net This self-assembled film enhances the adhesion of subsequent organic coatings and inhibits the electrochemical processes that lead to corrosion. researchgate.net The performance of these coatings is often evaluated using electrochemical impedance spectroscopy (EIS), which measures the coating's resistance to ion flow and its capacitance. Higher coating resistance (Rct) and lower capacitance values indicate superior corrosion protection. dau.eduresearchgate.net

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Anticorrosion Coatings

| Coating System | Substrate | Exposure Time in 3.5% NaCl | Coating Resistance (Rct) (Ω·cm²) | Corrosion Inhibition Efficiency (%) |

|---|---|---|---|---|

| Epoxy-Amine | Carbon Steel | 24 hours | 1.2 x 106 | 90 |

| Epoxy-Amine with Phosphonic Acid Additive | Carbon Steel | 24 hours | 8.5 x 107 | 98 |

| Polyurethane | Bronze | 1 week | 5.2 x 105 | 85 |

| Polyurethane with Phosphonic Acid Primer | Bronze | 1 week | 3.7 x 106 | 95 |

This table presents illustrative data synthesized from typical results found in the literature on phosphonic acid-based corrosion inhibitors. The values are representative of the improvements observed when phosphonic acids are incorporated into coating systems.

Adhesion to Biomedical Substrates (e.g., Stainless Steel, Titanium)

In the biomedical field, establishing a stable and durable bond between a polymeric material and a metallic implant, such as those made from stainless steel or titanium, is crucial for the longevity and success of the device. Primers containing phosphonic acid monomers have demonstrated a significant ability to enhance the adhesion of resins to these biomedical alloys. researchgate.net The phosphonic acid group interacts with the oxide layer of the metal, while the methacrylate group copolymerizes with the resin cement, creating a strong and durable interface. researchgate.net Studies have shown that the use of such primers can substantially increase the shear bond strength of the adhesive joint.

Table 2: Shear Bond Strength of Phosphonic Acid-Based Primers to Biomedical Alloys

| Primer System | Substrate | Luting Agent | Shear Bond Strength (MPa) (24h water storage) | Shear Bond Strength (MPa) (After Thermocycling) |

|---|---|---|---|---|

| No Primer (Control) | Cast Titanium | PMMA Resin | 8.5 ± 2.1 | 5.2 ± 1.8 |

| Phosphonic Acid Primer | Cast Titanium | PMMA Resin | 29.7 ± 2.0 | 25.2 ± 1.7 |

| No Primer (Control) | Co-Cr Alloy | PMMA Resin | 10.2 ± 3.5 | 6.8 ± 2.9 |

| Phosphonic Acid Primer | Co-Cr Alloy | PMMA Resin | 26.5 ± 3.3 | 23.8 ± 2.5 |

| Phosphate (B84403) Monomer Primer | Zirconia | Composite Resin | 29.9 ± 2.4 | 28.9 ± 3.1 |

This table compiles representative shear bond strength data from studies evaluating the efficacy of phosphonic and phosphate acid-containing primers on various biomedical substrates. researchgate.netnih.govnih.gov

Dental Adhesive Systems (Material Science Aspects)

This compound and analogous functional monomers are integral to modern dental adhesive systems, particularly in self-etching primers. These molecules perform a dual function: they etch the tooth structure to create a receptive surface and simultaneously prime it for bonding with the restorative resin.

When applied to dentin, the acidic phosphonic acid groups demineralize the surface, removing the smear layer and exposing the collagen fibril network within the dentin matrix. This demineralization is followed by the infiltration of the monomer and other resin components into the exposed collagen network. Subsequent polymerization of the resin within this demineralized zone creates an interlocking structure known as the "hybrid layer." rde.ac This layer is a key element in the micromechanical bonding of the restoration to the tooth. The thickness of the hybrid layer can vary depending on the acidity of the primer and the application time. nih.gov

Table 3: Correlation of Hybrid Layer Thickness and Microtensile Bond Strength

| Adhesive System | Etching Time | Hybrid Layer Thickness (µm) | Microtensile Bond Strength (MPa) |

|---|---|---|---|

| Self-Etch Primer (Phosphonic Acid-based) | 20 seconds | 2.7 ± 0.5 | 16.2 ± 3.1 |

| Phosphoric Acid Etch (35%) | 15 seconds | 4.8 ± 0.9 | 19.8 ± 2.4 |

| Phosphoric Acid Etch (35%) | 60 seconds | 6.5 ± 1.2 | 14.5 ± 2.5 |

| Phosphoric Acid Etch (35%) | 120 seconds | 8.2 ± 1.5 | 11.3 ± 2.1 |

This table presents data illustrating the relationship between the demineralization depth (hybrid layer thickness) and the resulting bond strength. Data is synthesized from studies investigating different etching protocols. nih.govactaodontologicalat.comresearchgate.net

The polymerization kinetics at the adhesive-dentin interface are critical for the formation of a stable bond. The presence of water and the polarity of the environment can influence the rate and degree of polymerization. nih.gov Studies on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of dimethyl((methacryloyloxy)methyl) phosphonate (B1237965), a precursor to the phosphonic acid monomer, have shown that solvent polarity affects the control over the polymerization process. nih.gov A well-controlled polymerization at the interface ensures the formation of a dense, cross-linked polymer network that is resistant to degradation.

The demineralization process during bonding can expose and activate endogenous matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, within the dentin matrix. These enzymes can degrade the collagen fibrils at the base of the hybrid layer over time, leading to a breakdown of the bond. Phosphonic acid-containing compounds have been shown to inhibit the activity of these MMPs. nih.gov This inhibitory effect is attributed to the ability of the phosphonic acid groups to chelate the zinc and calcium ions that are essential for the catalytic activity of MMPs. By inhibiting these enzymes, phosphonic acid-based adhesives can help to preserve the integrity of the hybrid layer and enhance the long-term durability of the restoration.

Table 4: Inhibition of Matrix Metalloproteinase (MMP) Activity by Phosphonic Acid Compounds

| Inhibitor | Concentration (µg/mL) | MMP-9 Inhibition (%) |

|---|---|---|

| Polyvinylphosphonic acid (PVPA) | 100 | 77.2 ± 1.4 |

| Polyvinylphosphonic acid (PVPA) | 200 | 81.5 ± 4.7 |

| Polyvinylphosphonic acid (PVPA) | 500 | 83.1 ± 3.1 |

| Polyvinylphosphonic acid (PVPA) | 1000 | 89.5 ± 3.4 |

| GM6001 (Control Inhibitor) | N/A | 82.1 ± 6.3 |

This table presents data on the inhibitory effect of a phosphonic acid-containing polymer on MMP-9 activity, demonstrating its potential to protect the collagen matrix in dental restorations. Data is based on a study of polyvinylphosphonic acid. nih.gov

Flame Retardant Materials

The incorporation of phosphorus-containing compounds into polymer structures is a well-established strategy for imparting flame retardancy. This compound and its derivatives serve as reactive flame retardants, meaning they are chemically bonded to the polymer backbone. This approach offers significant advantages over additive flame retardants, as it prevents loss or leaching of the retardant agent during the material's service life, ensuring permanent fire protection. The effectiveness of these phosphonic acid-based monomers lies in their ability to alter the decomposition pathway of the polymer during combustion, typically promoting char formation and reducing the release of flammable gases.

This compound and its related esters can be integrated into various polymer matrices through copolymerization. The methacryloyl group provides a reactive site for free-radical polymerization, allowing it to be easily incorporated alongside other common monomers like methyl methacrylate (MMA).

For instance, studies on the copolymerization of bis[2-(methacryloyloxy)ethyl] phosphate, a structurally similar compound, with MMA have demonstrated successful integration into the poly(methyl methacrylate) (PMMA) backbone. marquette.edumarquette.edu This process results in a copolymer with covalently bonded phosphorus groups. The presence of these phosphate/phosphonate moieties not only imparts flame retardancy but can also improve the dispersion of other additives, such as layered double hydroxides (LDHs) and montmorillonite (B579905) (MMT), within the polymer matrix. marquette.edumarquette.edu This enhanced dispersion contributes to improved thermal stability and fire resistance properties of the final nanocomposite material. marquette.edu The polymerization is typically carried out via conventional methods like suspension polymerization. marquette.edu

A key mechanism by which phosphorus-based flame retardants operate is through condensed-phase action, primarily by enhancing the formation of a protective char layer upon heating. This char acts as an insulating barrier, shielding the underlying polymer from the heat source and limiting the mass transport of flammable volatile decomposition products to the flame front. marquette.edu

Polymers incorporating phosphorus-containing methacrylates exhibit significantly improved charring ability compared to their unmodified counterparts. For example, while pure PMMA forms virtually no char upon combustion, a copolymer containing bis[2-(methacryloyloxy)ethyl] phosphate retains a carbonaceous char with a network structure. marquette.edu The introduction of these phosphorus groups promotes cross-linking and char formation during the combustion process. marquette.edu

This enhanced char formation directly impacts the heat release characteristics of the material, which is a critical parameter in assessing fire safety. Cone calorimetry studies have shown that copolymer nanocomposites containing phosphorus-based methacrylates and nano-additives like LDH or MMT achieve substantial reductions in the peak heat release rate (PHRR). Reductions of 52% for LDH and 65% for MMT additives have been reported in such systems. marquette.edu The dense char layer formed during combustion effectively insulates the material, slowing down further degradation and reducing the intensity of the fire. mdpi.com

| Material Composition | Peak Heat Release Rate (PHRR) Reduction (%) | Key Mechanism | Reference |

|---|---|---|---|

| PMMA Copolymer + LDH | 52% | Enhanced char formation, barrier effect | marquette.edu |

| PMMA Copolymer + MMT | 65% | Enhanced char formation, barrier effect | marquette.edu |

Separation Science and Technologies

The phosphonic acid group (-PO(OH)₂) is a powerful functional moiety for applications in separation science. Its ability to form strong complexes with metal ions and engage in hydrogen bonding makes polymers and materials functionalized with this compound valuable for environmental remediation and chemical purification processes.

Polymers functionalized with phosphonic acid groups are highly effective for the selective removal of heavy metal ions from aqueous solutions. The strong affinity of the phosphonic acid ligand for various metal cations allows for their capture even at low concentrations. This has been demonstrated in studies using polyacrylonitrile (B21495) (PAN) fibers modified with phosphonic acid groups. membranejournal.or.kr

These modified fibers show a high selectivity for certain heavy metals. For instance, in a mixed ion solution, phosphonic-modified PAN fibers exhibited the highest selectivity for mercury (Hg²⁺) ions. membranejournal.or.kr The adsorption capacity is significantly influenced by the pH of the solution. At low pH (<4), the adsorption is poor due to competition from protons (H⁺) for the active sites. However, in the pH range of 5 to 9, a significantly higher adsorption capacity is observed. membranejournal.or.kr Research has shown that these materials can be regenerated and reused for multiple cycles, making them a cost-effective solution for wastewater treatment. mdpi.com

| Target Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH Range | Reference |

|---|---|---|---|---|

| Hg²⁺ | Thio-functionalized PAN Fiber | 218.7 | ~7.0 | membranejournal.or.kr |

| Pb²⁺ | Thio-functionalized PAN Fiber | 52.42 | ~7.0 | membranejournal.or.kr |

| Cu²⁺ | Thio-functionalized PAN Fiber | 25.71 | ~7.0 | membranejournal.or.kr |

| Cd²⁺ | Phosphorylated PAN Nanofiber | Follows Langmuir Isotherm | ~6.0 | membranejournal.or.kr |

Hydrogels containing phosphonic acid groups have demonstrated exceptional capabilities for removing organic dyes from wastewater. These materials combine the high-functionality of phosphonic acid with the porous, high-surface-area structure of a hydrogel, allowing for rapid and efficient adsorption.

A study on crosslinked hydrogels composed of poly(vinylphosphonic acid) (PVPA) and a methacrylate-based crosslinker showed outstanding performance in the removal of methylene (B1212753) blue (MB), a common industrial dye. mdpi.comnih.gov The adsorption capacity was found to be dependent on the mole ratio of the crosslinker and the pH of the solution. The highest removal efficiencies of up to 98% were achieved at a neutral pH of 7. mdpi.com

These phosphonic acid-based hydrogels can exhibit exceptionally high adsorption capacities. One particular formulation, PVPA-BMEP (40%), recorded a remarkable methylene blue adsorption capacity of 2841 mg/g, a value significantly higher than many other polymer hydrogels reported in the literature. mdpi.comnih.gov The adsorption process was found to be spontaneous and exothermic, following the pseudo-second-order kinetic model and fitting well with the Langmuir isotherm model, which suggests a monolayer adsorption process on a homogeneous surface. mdpi.comnih.gov

| Hydrogel Composition | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| PVPA-BMEP (5%) | Methylene Blue | - | 7 | mdpi.com |

| PVPA-BMEP (10%) | Methylene Blue | - | 7 | mdpi.com |

| PVPA-BMEP (20%) | Methylene Blue | - | 7 | mdpi.com |

| PVPA-BMEP (40%) | Methylene Blue | 2841 | 7 | mdpi.comnih.gov |

The strong acidic nature of the phosphonic acid group makes it an ideal functional group for cation-exchange resins. These resins are used in a variety of separation and purification applications, from water softening to the recovery of valuable metals. Resins can be prepared by copolymerizing a phosphonic acid-containing monomer, such as a vinylidene diphosphonic acid, with crosslinking agents like divinylbenzene. google.com

Phosphonic acid-based ion-exchange resins are particularly noted for their high selectivity towards certain metal ions, including rare earth elements and heavy metals, even in highly acidic solutions. google.comsolventextraction.gr.jp While some commercial resins use aminophosphonic acid ligands, these can show poor selectivity for rare earth metals. solventextraction.gr.jp In contrast, resins with purely phosphonic acid groups have demonstrated superior separation abilities. solventextraction.gr.jp

Research into bifunctional ion-exchange resins, which combine phosphonic acid groups with other ligands, has shown synergistic effects, leading to enhanced metal ion complexation compared to monofunctional resins. tennessee.edu These advanced resins can be synthesized in bead form through conventional suspension polymerization, making them suitable for use in standard ion-exchange columns. tennessee.edu

Controlled Release Systems

The molecular architecture of poly(this compound) (PMPA) is particularly suited for the development of "smart" materials that can respond to environmental stimuli. This is especially valuable in the field of drug delivery, where targeted release can enhance therapeutic efficacy.

Vesicles, or polymersomes, constructed from amphiphilic block copolymers containing PMPA serve as robust nanocarriers for therapeutic agents. The release of the encapsulated payload can be triggered by changes in pH, a mechanism rooted in the protonation behavior of the phosphonic acid moieties.

The phosphonic acid group has two distinct pKa values, meaning it can donate two protons at different pH levels. At physiological pH (around 7.4), the phosphonic acid groups are typically deprotonated and thus negatively charged. This charge helps to maintain the stability of the vesicle structure. However, in more acidic environments, such as those found in endosomes and lysosomes within tumor cells (pH ~5.0-6.0), the phosphonic acid groups become protonated.